![molecular formula C14H17N3O2 B5561773 5,6-dimethyl-1-(4-morpholinylcarbonyl)-1H-benzimidazole](/img/structure/B5561773.png)
5,6-dimethyl-1-(4-morpholinylcarbonyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-1-(4-morpholinylcarbonyl)-1H-benzimidazole (DMB) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMB is a benzimidazole derivative that has been studied for its ability to inhibit the activity of an enzyme called nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the production of nicotinamide adenine dinucleotide (NAD+), which is an important molecule involved in various cellular processes. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Glucosidase Inhibitors with Antioxidant Activity : A study by Özil, Parlak, and Baltaş (2018) focused on the synthesis of benzimidazole derivatives containing piperazine or morpholine skeletons, designed as glucosidase inhibitors with antioxidant activities. These compounds were synthesized through a 'one-pot' nitro reductive cyclization reaction and evaluated for their in vitro antioxidant capabilities using various assays. The findings indicated significant antioxidant and α-glucosidase inhibitory potentials, suggesting their utility in managing oxidative stress-related diseases and diabetes mellitus (Özil, Parlak, & Baltaş, 2018).
Anti-inflammatory Screening : Prajapat and Talesara (2016) synthesized benzimidazole derivatives linked to quinazoline and pyrimidine moieties, evaluating their in vivo anti-inflammatory activity. Some compounds demonstrated significant anti-inflammatory effects, comparable to standard drugs, indicating their potential as therapeutic agents for inflammation-related conditions (Prajapat & Talesara, 2016).
Anticancer Agents : Yurttaş et al. (2013) investigated the synthesis of benzimidazole derivatives for their potential anticancer activities. Their research aimed at exploring the therapeutic potentials of these compounds against various cancer cell lines, with some demonstrating considerable selectivity and effectiveness (Yurttaş et al., 2013).
Chemical Synthesis Techniques
Efficient Synthesis Methods : Studies have also focused on the efficient synthesis of benzimidazole derivatives, showcasing advancements in chemical synthesis techniques. These include innovative 'one-pot' strategies and microwave-assisted methods, aimed at improving the yield, reducing reaction times, and enhancing the overall efficiency of synthesizing benzimidazole compounds with various substituents (Servi, 2002).
Microwave Assisted Synthesis : Vyas et al. (2008) explored microwave-assisted synthesis techniques for creating 2-substituted benzimidazoles, demonstrating the utility of modern synthetic methods in producing benzimidazole derivatives efficiently. This approach underscores the continuous search for more effective and sustainable chemical synthesis methods (Vyas et al., 2008).
Propiedades
IUPAC Name |
(5,6-dimethylbenzimidazol-1-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-7-12-13(8-11(10)2)17(9-15-12)14(18)16-3-5-19-6-4-16/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMNQJABHOOGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethylbenzimidazolyl morpholin-4-yl ketone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.